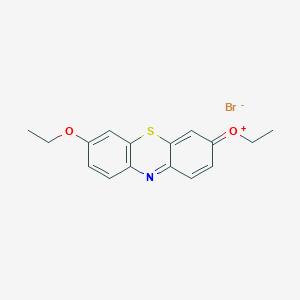![molecular formula C11H12O B12572225 Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where the benzene ring is substituted with an ethenyl and a propenyl group connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) typically involves the reaction of benzene with ethenyl and propenyl derivatives under specific conditions. One common method is the alkylation of benzene using ethenyl and propenyl halides in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alkanes.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene
Applications De Recherche Scientifique
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene,[(1-ethyl-1-propenyl)oxy]-
- Benzene,[(1-methyl-1-propenyl)oxy]-
- Benzene,[(1-ethenyl-1-propenyl)oxy]-(cis)
Uniqueness
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is unique due to its specific substitution pattern and the presence of both ethenyl and propenyl groups This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
penta-1,3-dien-3-yloxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-10(4-2)12-11-8-6-5-7-9-11/h3-9H,1H2,2H3 |
Clé InChI |
SJUZWWDFJQMBTK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C=C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


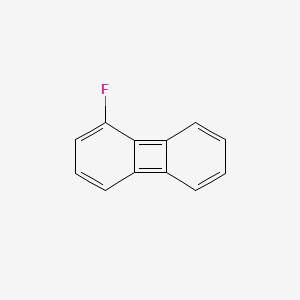


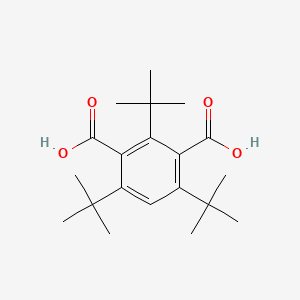


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
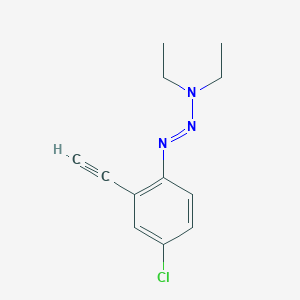


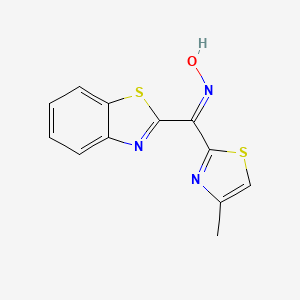
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
